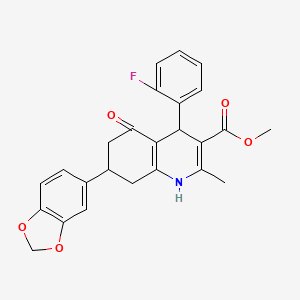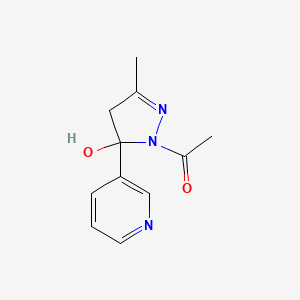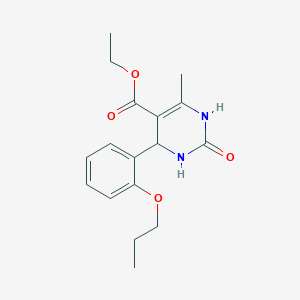
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMB-P or CDMB-PP and has been synthesized using various methods.
作用機序
The mechanism of action of CDMB-P is not yet fully understood. However, it has been suggested that CDMB-P works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This results in a reduction in the production of inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
CDMB-P has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation. CDMB-P has also been found to reduce the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to the site of inflammation.
実験室実験の利点と制限
One of the significant advantages of using CDMB-P in lab experiments is its high potency and selectivity. CDMB-P has been found to be highly effective in inhibiting the activity of specific enzymes involved in the inflammatory response, making it an ideal candidate for drug development. However, one of the limitations of using CDMB-P in lab experiments is its complex synthesis process, which makes it challenging to obtain in large quantities.
将来の方向性
There are several future directions for the research on CDMB-P. One of the most significant directions is the development of new drugs based on CDMB-P for the treatment of inflammatory diseases. Another direction is the study of the mechanism of action of CDMB-P to gain a better understanding of its mode of action. Additionally, the development of new synthesis methods for CDMB-P could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of CDMB-P requires a multi-step process, and it has been extensively studied for its potential applications in medicinal chemistry. CDMB-P has potent anti-inflammatory properties and has several biochemical and physiological effects. Although there are some limitations to using CDMB-P in lab experiments, there are several future directions for research on this compound.
合成法
CDMB-P is a complex chemical compound that requires a multi-step synthesis process. One of the most common methods of synthesizing CDMB-P is through the reaction of 2-chloro-5,6-difluoro-3-methylbenzoic acid with 2-methylpiperidine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain a high yield of CDMB-P.
科学的研究の応用
CDMB-P has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of CDMB-P is in the field of medicinal chemistry. It has been found that CDMB-P has potent anti-inflammatory properties and can be used to develop new drugs for the treatment of various inflammatory diseases.
特性
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c1-8-7-10(16)13(17)11(12(8)15)14(19)18-6-4-3-5-9(18)2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPGHOPHBLZKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=CC(=C2F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180683.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5180691.png)
![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)

![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)


![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)